molecular formula C25H26ClNO6S B601353 Clopidogrel Metabolite II CAS No. 1287430-40-3

Clopidogrel Metabolite II

Cat. No. B601353
M. Wt: 504.01
InChI Key:
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Description

Clopidogrel is a potent antiplatelet drug that is metabolized in the body to produce an active metabolite, Clopidogrel Metabolite II . This metabolite is responsible for the drug’s antiplatelet activity .


Synthesis Analysis

Clopidogrel is metabolized in the body to produce its active metabolite. The biotransformation involves several enzymes, including carboxylesterase (CES) 1, CES2, cytochrome P450 (CYP) 2C19, CYP3A4, and uridine 5′-diphospho-glucuronosyltransferase 2B7 .


Chemical Reactions Analysis

The conversion of clopidogrel to its active metabolite involves several chemical reactions, including oxidation and hydrolysis . The exact details of these reactions are not provided in the retrieved papers.

Scientific Research Applications

Polymorphisms and Phase-II Metabolism

Clopidogrel undergoes metabolism in the liver through phase-I and phase-II metabolic pathways. The phase-II metabolism involves conjugation with glutathione by glutathione-s-transferase (GST) to form an inactive glutathione conjugate of clopidogrel. Polymorphisms in genes related to phase-II metabolism, such as G6PD, GCLC, GCLM, GSS, GST, GSR, HK, and GLRX, may contribute to clopidogrel resistance due to variations in glutathione conjugate or glutaredoxin plasma levels, impacting the drug's effectiveness in preventing coagulation and cardiovascular events (Alkattan et al., 2021).

Genetic Polymorphisms and Clopidogrel Therapy Response

The efficacy of clopidogrel as an antiplatelet agent can be significantly affected by genetic polymorphisms, particularly those affecting the CYP2C19 enzyme responsible for converting clopidogrel into its active form. These genetic variations can lead to differences in drug metabolism, influencing the therapeutic outcomes and risk of treatment failure. This highlights the potential of pharmacogenetics in predicting clopidogrel efficacy and personalizing therapy (Djordjevic, 2022).

Clopidogrel Resistance and Its Overcoming

Certain patients exhibit "resistance" to clopidogrel, characterized by impaired inhibition of platelet aggregation. This resistance can result from polymorphisms in cytochrome P450 enzymes or interactions with other drugs metabolized by the cytochrome P450 system. Addressing clopidogrel resistance involves understanding its mechanisms and considering alternative treatments or drugs with different molecular targets or metabolic pathways (Uchiyama, 2011).

Pharmacogenomics and Clinical Implementation

The pharmacogenomic study of drug response, especially in the context of antiplatelet therapy with clopidogrel, emphasizes the role of loss-of-function variants in the CYP2C19 enzyme. These genetic factors can lead to decreased inhibition of platelet function and increased risk of cardiovascular events in patients treated with clopidogrel. Despite evidence supporting clinical utility, the adoption of pharmacogenetics in clinical practice remains slow, underscoring the need for further research and implementation strategies (Perry & Shuldiner, 2013).

Safety And Hazards

Clopidogrel and its metabolites have been associated with certain safety concerns. For instance, there is a risk of bleeding due to the drug’s antiplatelet activity . Additionally, exposure to the drug and its metabolites should be minimized to prevent potential harm .

Future Directions

Future research directions include refining the development of P2Y12 receptor antagonists, understanding the interplay between various factors influencing the pharmacokinetics and pharmacodynamics of clopidogrel, and exploring the role of reversal agents and novel P2Y12 inhibitors .

properties

CAS RN

1287430-40-3

Product Name

Clopidogrel Metabolite II

Molecular Formula

C25H26ClNO6S

Molecular Weight

504.01

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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